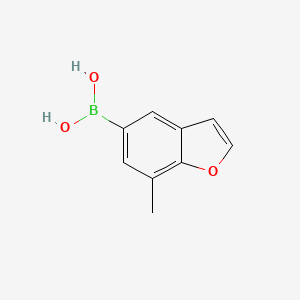
(7-methylbenzofuran-5-yl)boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-methylbenzofuran-5-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a benzofuran ring with a methyl group at the 7th position and a boronic acid group at the 5th position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-methylbenzofuran-5-yl)boronic Acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (7-methylbenzofuran-5-yl)boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phenoxide (KOPh) for borylation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and others depending on the reaction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(7-methylbenzofuran-5-yl)boronic Acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (7-methylbenzofuran-5-yl)boronic Acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can be used for detection or inhibition purposes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.
2-Furylboronic Acid: Contains a furan ring instead of a benzofuran ring.
3-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring.
Uniqueness: (7-methylbenzofuran-5-yl)boronic Acid is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where interactions with aromatic systems are important. The methyl group at the 7th position can also influence the reactivity and selectivity of the compound in various reactions .
Eigenschaften
Molekularformel |
C9H9BO3 |
|---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(7-methyl-1-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3 |
InChI-Schlüssel |
UXNWRQSFCXYHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C2C(=C1)C=CO2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
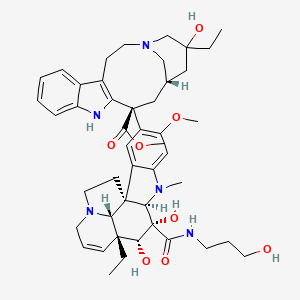
![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)
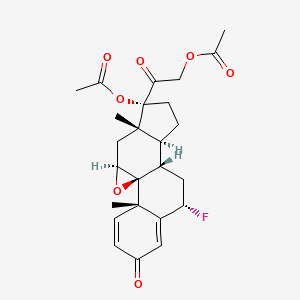
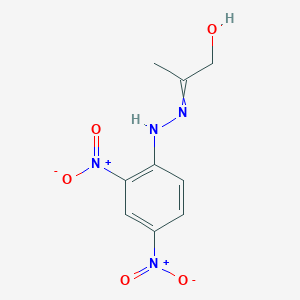
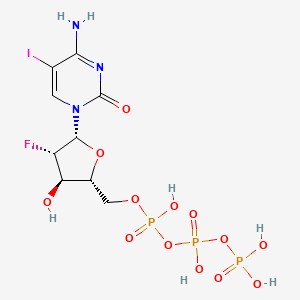
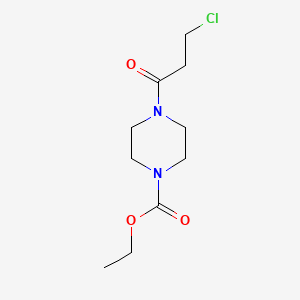
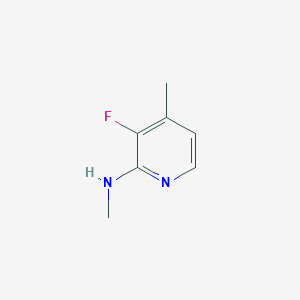
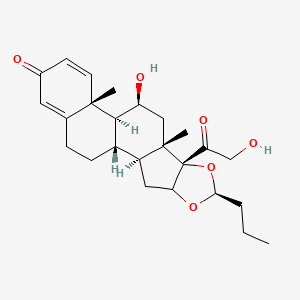
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
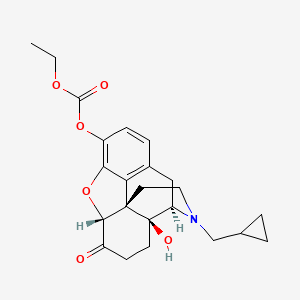
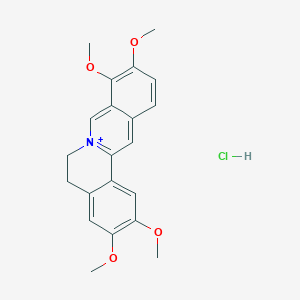

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
